molecular formula C14H7FN2O4 B6400653 4-(5-Cyano-2-fluorophenyl)-2-nitrobenzoic acid CAS No. 1261959-93-6

4-(5-Cyano-2-fluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6400653
CAS No.: 1261959-93-6
M. Wt: 286.21 g/mol
InChI Key: ALKNDSCQRLFTQX-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)-2-nitrobenzoic acid is an organic compound that features a cyano group, a fluorine atom, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(5-Cyano-2-fluorophenyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-2-fluorophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents such as dimethylformamide (DMF).

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: 4-(5-Amino-2-fluorophenyl)-2-nitrobenzoic acid.

    Substitution: 4-(5-Cyano-2-substituted-phenyl)-2-nitrobenzoic acid.

    Hydrolysis: 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid or 4-(5-Amido-2-fluorophenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro, cyano, and fluorine groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Cyano-2-fluorophenyl)benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-(5-Cyano-2-chlorophenyl)-2-nitrobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its electronic properties and reactivity.

    4-(5-Cyano-2-methylphenyl)-2-nitrobenzoic acid: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.

Uniqueness

4-(5-Cyano-2-fluorophenyl)-2-nitrobenzoic acid is unique due to the combination of the cyano, fluorine, and nitro groups, which impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

4-(5-cyano-2-fluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O4/c15-12-4-1-8(7-16)5-11(12)9-2-3-10(14(18)19)13(6-9)17(20)21/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKNDSCQRLFTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689820
Record name 5'-Cyano-2'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-93-6
Record name 5'-Cyano-2'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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